molecular formula C9H8FNO4 B14902061 3-Fluoro-5-(methoxycarbonyl)-6-methylpicolinic acid

3-Fluoro-5-(methoxycarbonyl)-6-methylpicolinic acid

Cat. No.: B14902061
M. Wt: 213.16 g/mol
InChI Key: GBRPNOQLPRTMFZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methoxycarbonyl)-6-methylpicolinic acid is a fluorinated organic compound with the molecular formula C9H8FNO4. It is a derivative of picolinic acid, which is known for its role in various biological processes. The presence of fluorine and methoxycarbonyl groups in its structure makes it a compound of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methoxycarbonyl)-6-methylpicolinic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, followed by esterification and methylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methoxycarbonyl)-6-methylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Fluoro-5-(methoxycarbonyl)-6-methylpicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methoxycarbonyl)-6-methylpicolinic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the methoxycarbonyl group can influence its solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid: Similar in structure but contains a boronic acid group instead of a picolinic acid moiety.

    3-Fluoro-5-methoxyphenylboronic acid: Another related compound with a boronic acid group and a methoxy group on the phenyl ring.

Uniqueness

3-Fluoro-5-(methoxycarbonyl)-6-methylpicolinic acid is unique due to its specific combination of fluorine, methoxycarbonyl, and methyl groups on the picolinic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

3-fluoro-5-methoxycarbonyl-6-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H8FNO4/c1-4-5(9(14)15-2)3-6(10)7(11-4)8(12)13/h3H,1-2H3,(H,12,13)

InChI Key

GBRPNOQLPRTMFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)F)C(=O)O

Origin of Product

United States

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